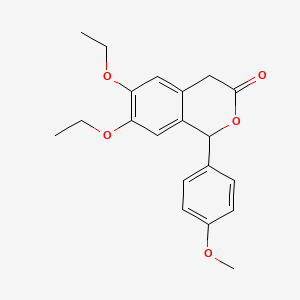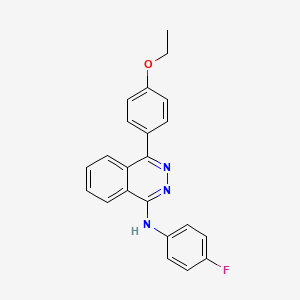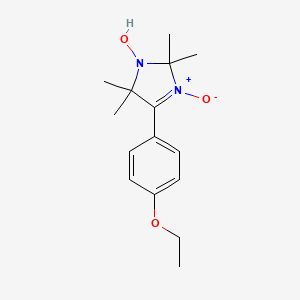
1-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)pyridinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-クロロ-2-オキソ-4-フェニル-1,2-ジヒドロキノリン-3-イル)ピリジニウムは、キノリン誘導体のクラスに属する複雑な有機化合物です。この化合物は、クロロ置換キノリン環とピリジニウム部分の融合を含む独自の構造によって特徴付けられます。これらの官能基の存在は、化合物に独特の化学的および物理的特性を付与し、科学研究のさまざまな分野において重要な関心を集めています。
準備方法
1-(6-クロロ-2-オキソ-4-フェニル-1,2-ジヒドロキノリン-3-イル)ピリジニウムの合成は、通常、複数段階の有機反応を伴います。一般的な合成経路の1つには、特定の反応条件下での6-クロロ-2-オキソ-4-フェニルキノリンとピリジンの縮合が含まれます。 反応は、多くの場合、酸または塩基によって触媒され、アセトニトリル、メタノール、またはエタノールなどの溶媒が反応を促進するために使用されます 。工業生産方法には、収率と純度を向上させるために、温度、圧力、触媒の使用など、反応条件の最適化が含まれる場合があります。
化学反応の分析
1-(6-クロロ-2-オキソ-4-フェニル-1,2-ジヒドロキノリン-3-イル)ピリジニウムは、次のようなさまざまなタイプの化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して酸化することができ、キノリンN-オキシドの生成につながります。
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用して行うことができ、ジヒドロキノリン誘導体の生成につながります。
置換: 求核置換反応は、クロロ置換位置で起こり、アミンやチオールなどの求核剤が塩素原子を置き換えます.
加水分解: この化合物は、酸または塩基の存在下で加水分解を受けることができ、ピリジニウム環の開裂と対応するキノリン誘導体の生成につながります.
科学的研究の応用
1-(6-クロロ-2-オキソ-4-フェニル-1,2-ジヒドロキノリン-3-イル)ピリジニウムは、科学研究において幅広い用途があります。
化学: これは、より複雑な有機分子の合成における構成要素として、およびさまざまな有機反応における試薬として使用されます。
生物学: この化合物は、抗菌作用、抗ウイルス作用、抗がん作用など、潜在的な生物活性について研究されています.
医学: 酵素阻害剤または受容体拮抗薬としての役割を含む、さまざまな疾患に対する治療薬としての可能性を探るための研究が進められています.
作用機序
1-(6-クロロ-2-オキソ-4-フェニル-1,2-ジヒドロキノリン-3-イル)ピリジニウムの作用機序は、特定の分子標的および経路との相互作用を含みます。この化合物は、酵素または受容体に結合してその活性を阻害し、さまざまな生物学的効果をもたらす可能性があります。 たとえば、DNA複製またはタンパク質合成に関与する特定の酵素の阻害剤として作用し、抗菌作用または抗がん作用を発揮する可能性があります 。正確な分子標的と経路は、特定の用途と使用のコンテキストによって異なります。
類似化合物との比較
1-(6-クロロ-2-オキソ-4-フェニル-1,2-ジヒドロキノリン-3-イル)ピリジニウムは、次のような他の類似化合物と比較できます。
6-クロロ-2-オキソ-4-フェニルキノリン: ピリジニウム部分がなく、化学的および生物学的特性が異なります。
2-オキソ-4-フェニルキノリン: 類似の構造ですが、クロロ置換がないため、反応性と用途が異なります。
1-(2-オキソ-4-フェニルキノリン-3-イル)ピリジニウム:
1-(6-クロロ-2-オキソ-4-フェニル-1,2-ジヒドロキノリン-3-イル)ピリジニウムの独自性は、官能基の特定の組み合わせにあり、これは独特の特性を付与し、さまざまな科学的および産業的用途にとって価値のあるものになります。
特性
分子式 |
C20H14ClN2O+ |
|---|---|
分子量 |
333.8 g/mol |
IUPAC名 |
6-chloro-4-phenyl-3-pyridin-1-ium-1-yl-1H-quinolin-2-one |
InChI |
InChI=1S/C20H13ClN2O/c21-15-9-10-17-16(13-15)18(14-7-3-1-4-8-14)19(20(24)22-17)23-11-5-2-6-12-23/h1-13H/p+1 |
InChIキー |
FYQYEFNBKVNDON-UHFFFAOYSA-O |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)[N+]4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(3-nitrobenzylidene)hydrazino]propanamide](/img/structure/B11605158.png)
![3-[1-benzoyl-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methoxyquinoline](/img/structure/B11605162.png)
![3-{[(4Z)-4-{[(2,4-dimethylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydronaphthalen-2-yl]amino}benzoic acid](/img/structure/B11605163.png)
![2-(4-Chlorophenyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11605172.png)
![{3-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetic acid](/img/structure/B11605185.png)
![Methyl 4-({[1-methyl-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11605195.png)
![Ethyl 4-[(2,4-dimethoxyphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11605200.png)
![2-(4-methoxyphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B11605202.png)
![3-[2-(4-ethoxyphenyl)-4H-chromen-4-yl]pentane-2,4-dione](/img/structure/B11605214.png)

![7-(3-ethoxypropyl)-6-imino-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11605229.png)
![2-methoxy-4-(methylsulfanyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11605251.png)


